molecular formula C7H6F3IN2O2 B13057047 5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13057047
M. Wt: 334.03 g/mol
InChI Key: VEMUKVXOLRZARB-UHFFFAOYSA-N
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Description

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by the presence of an iodine atom, a trifluoropropyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid typically involves the iodination of a pyrazole precursor followed by the introduction of a trifluoropropyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of other functional groups.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonamide
  • 5-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride

Uniqueness

5-Iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H6F3IN2O2

Molecular Weight

334.03 g/mol

IUPAC Name

5-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C7H6F3IN2O2/c8-7(9,10)1-2-13-5(11)4(3-12-13)6(14)15/h3H,1-2H2,(H,14,15)

InChI Key

VEMUKVXOLRZARB-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C(=C1C(=O)O)I)CCC(F)(F)F

Origin of Product

United States

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